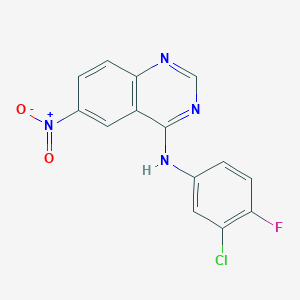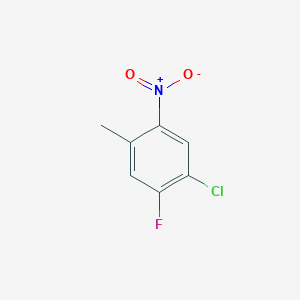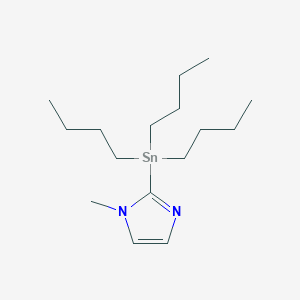
N-(3-氯-4-氟苯基)-6-硝基喹唑啉-4-胺
描述
N-(3-chloro-4-fluorophenyl)-6-nitroquinazolin-4-amine is a synthetic organic compound that belongs to the quinazoline family This compound is characterized by the presence of a quinazoline core structure substituted with a 3-chloro-4-fluorophenyl group and a nitro group at the 6th position
科学研究应用
Medicinal Chemistry: It is investigated as a potential anticancer agent due to its ability to inhibit specific kinases involved in cancer cell proliferation.
Biological Research: Used as a tool compound to study the biological pathways and molecular targets associated with cancer and other diseases.
Industrial Applications: Employed in the synthesis of other complex organic molecules and pharmaceuticals.
作用机制
Target of Action
TCMDC-123784 primarily targets the Plasmodium falciparum cytoplasmic asparaginyl-tRNA synthetase (PfAsnRS) . PfAsnRS plays a crucial role in protein translation within the malaria parasite. By inhibiting PfAsnRS, TCMDC-123784 disrupts protein synthesis, affecting essential cellular processes.
Pharmacokinetics
TCMDC-123784 exhibits favorable pharmacokinetic properties, including low mammalian cell toxicity and a low propensity for resistance development . Its absorption, distribution, metabolism, and excretion (ADME) properties contribute to its efficacy.
Action Environment
Environmental factors play a crucial role in TCMDC-123784’s efficacy and stability. Factors such as temperature, pH, and host immune responses influence its action. Additionally, drug interactions and local variations impact its effectiveness in different regions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-fluorophenyl)-6-nitroquinazolin-4-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Nitration: The nitration of quinazoline derivatives to introduce the nitro group at the 6th position.
Halogenation: Introduction of the chloro and fluoro substituents on the phenyl ring.
Amination: Coupling of the halogenated phenyl ring with the quinazoline core through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to achieve high yields and purity. This includes the use of efficient catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
N-(3-chloro-4-fluorophenyl)-6-nitroquinazolin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation to form quinazoline N-oxides.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Major Products
Aminated Derivatives: From reduction of the nitro group.
Substituted Quinazolines: From nucleophilic substitution reactions.
相似化合物的比较
Similar Compounds
Gefitinib: Another quinazoline derivative with similar EGFR inhibitory activity.
Pelitinib: A selective and irreversible inhibitor of EGFR.
N-(3-chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine: A compound with similar structural features and biological activity.
Uniqueness
N-(3-chloro-4-fluorophenyl)-6-nitroquinazolin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of chloro, fluoro, and nitro groups enhances its binding affinity and selectivity towards specific molecular targets, making it a valuable compound in drug discovery and development.
属性
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-6-nitroquinazolin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClFN4O2/c15-11-5-8(1-3-12(11)16)19-14-10-6-9(20(21)22)2-4-13(10)17-7-18-14/h1-7H,(H,17,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXLCCXLHESAETR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC2=NC=NC3=C2C=C(C=C3)[N+](=O)[O-])Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClFN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10408139 | |
| Record name | TCMDC-123784 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10408139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
184356-50-1 | |
| Record name | TCMDC-123784 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10408139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4,6-Dichloro-3-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B180328.png)
![7,8-dihydro-1H-furo[2,3-g]indole](/img/structure/B180331.png)











![1,4-Diazabicyclo[2.2.2]octane-d12](/img/structure/B180356.png)
